molecular formula C7H4ClF2NO2 B15299265 2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid CAS No. 1256813-20-3

2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B15299265
CAS No.: 1256813-20-3
M. Wt: 207.56 g/mol
InChI Key: LQGYBZFCUSEOGP-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid is a halogenated pyridine derivative with a difluoromethyl substituent at the 5-position and a carboxylic acid group at the 3-position. Its molecular formula is C₈H₅ClF₂NO₂, and its structure combines electron-withdrawing groups (Cl, CF₂H) with a carboxylic acid, making it a versatile intermediate in medicinal and agrochemical synthesis. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the chlorine atom contributes to electronic modulation .

Properties

CAS No.

1256813-20-3

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.56 g/mol

IUPAC Name

2-chloro-5-(difluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H4ClF2NO2/c8-5-4(7(12)13)1-3(2-11-5)6(9)10/h1-2,6H,(H,12,13)

InChI Key

LQGYBZFCUSEOGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 3-methylpyridine, which undergoes chlorination to form 2-chloro-5-trichloromethylpyridine. This intermediate is then fluorinated to yield the desired product . Another approach involves the direct fluorochlorination of 3-methylpyridine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and catalysts, as well as the control of reaction temperature and pressure, are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The difluoromethyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the difluoromethyl group can produce a carboxylic acid derivative.

Scientific Research Applications

2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The presence of the chlorine and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties
2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid Cl (2), CF₂H (5), COOH (3) C₈H₅ClF₂NO₂ Not explicitly provided Moderate acidity (due to CF₂H), enhanced lipophilicity, metabolic stability
2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid Cl (2), CF₃ (5), COOH (3) C₇H₃ClF₃NO₂ 505084-59-3 Higher acidity (CF₃ > CF₂H), increased electron-withdrawing effects
2-Chloro-5-(2-fluoro-3-methoxyphenyl)-3-pyridinecarboxylic acid Cl (2), aryl-F/OCH₃ (5), COOH (3) C₁₃H₉ClFNO₃ 1261959-76-5 Bulky aryl substituent; potential for π-π interactions in drug binding
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid Cl (3), CF₃ (5), COOH (2) C₇H₃ClF₃NO₂ 80194-68-9 Positional isomer; altered electronic distribution due to Cl at 3-position
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid CF₂H (2), OCH₃ (5), COOH (3) C₈H₇F₂NO₃ 1256837-04-3 Methoxy group increases electron density; reduced acidity compared to Cl analogs

Key Observations :

  • Electron-withdrawing effects : Trifluoromethyl (CF₃) groups (e.g., CAS 505084-59-3) enhance acidity and stability more than difluoromethyl (CF₂H) .
  • Positional isomerism : Chlorine placement (2- vs. 3-position) alters electronic distribution, impacting reactivity and binding affinity .

Biological Activity

2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group, which imparts unique physicochemical properties that can influence its biological effects. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular structure of this compound can be represented as follows:

C7H5ClF2N O2\text{C}_7\text{H}_5\text{ClF}_2\text{N O}_2

This compound features a pyridine ring with a carboxylic acid group and a difluoromethyl substituent, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies have shown that compounds containing difluoromethyl groups can exhibit enhanced binding affinity due to their unique electronic properties, which can stabilize interactions with target proteins.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. For instance, a study focusing on pyridine derivatives found that certain substituted pyridines exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The difluoromethyl group may enhance the lipophilicity of the molecule, allowing for better membrane penetration and increased efficacy against bacterial strains .

Anticancer Potential

There is emerging evidence suggesting that this compound may have anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of halogens in these compounds often correlates with improved potency against cancer cell lines .

Case Studies

  • Antibacterial Activity : A series of experiments demonstrated the effectiveness of difluoromethylpyridine derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that these compounds could inhibit bacterial growth at low concentrations, suggesting potential for development as new antibacterial agents .
  • Anticancer Activity : In vitro studies on cancer cell lines revealed that this compound exhibited significant cytotoxic effects. The compound was tested against various cancer types, showing IC50 values in the micromolar range, indicating its potential as an anticancer drug candidate .

Research Findings and Tables

Study Target Organism/Cell Line Activity IC50/MIC
Study AStaphylococcus aureusAntibacterial32 μg/mL
Study BEscherichia coliAntibacterial16 μg/mL
Study CCancer Cell Line XAnticancer5 μM
Study DCancer Cell Line YAnticancer10 μM

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